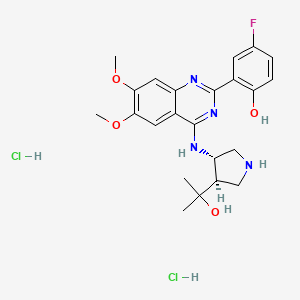
CCT241533 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCT241533 dihydrochloride is a potent and selective ATP competitive inhibitor of CHK2 . It has an IC50 of 3 nM and Ki of 1.16 nM . It’s used for research purposes .
Molecular Structure Analysis
The molecular weight of CCT241533 dihydrochloride is 515.41 . Its molecular formula is C23H27FN4O4.2HCl . The structure includes a quinazolinyl group and a pyrrolidinyl group .Chemical Reactions Analysis
CCT241533 dihydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross reactivity against a panel of kinases at 1 μM . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket .Physical And Chemical Properties Analysis
CCT241533 dihydrochloride has a molecular weight of 515.41 . It’s soluble in water (5.15 mg/mL) and DMSO (51.54 mg/mL) with gentle warming .Scientific Research Applications
Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer
CCT241533 has been shown to reverse tamoxifen resistance in ER-positive breast cancer both in vitro and in vivo . Tamoxifen is frequently used to treat ER-positive breast cancer, but resistance can develop over time. CCT241533 inhibits CHK2, reducing the expression of BQ, a splice variant of NCOR2 that mediates tamoxifen resistance .
Potentiating the Cytotoxicity of PARP Inhibitors
CCT241533 has been found to potentiate the cytotoxicity of PARP inhibitors . PARP inhibitors are a type of cancer treatment that block DNA repair and cause cancer cells to die. CCT241533 enhances the effect of these inhibitors by inhibiting CHK2 .
Inhibiting CHK2 Activation in Response to DNA Damage
CCT241533 can inhibit CHK2 activation in response to DNA damage . This is significant because CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . By inhibiting CHK2, CCT241533 can potentially enhance the efficacy of genotoxic cancer therapies .
Blocking Ionizing Radiation-Induced Apoptosis
CCT241533 has been shown to block ionizing radiation-induced apoptosis of mouse thymocytes . This suggests that CCT241533 could potentially be used to protect healthy cells during radiation therapy .
Selective Inhibition of CHK2
CCT241533 is a potent and selective inhibitor of CHK2 . It shows more than 63-fold selectivity for CHK2 over CHK1 and a panel of 84 other kinases . This high level of selectivity makes CCT241533 a valuable tool for studying the role of CHK2 in cellular processes .
Enhancing Protein Stability
CCT241533 has been found to enhance the protein stability of BQ, a splice variant of NCOR2 . This could potentially have implications for the study of protein folding and stability .
Mechanism of Action
properties
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H/t15-,17-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFVLTMSBOZYOU-FXKISCCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


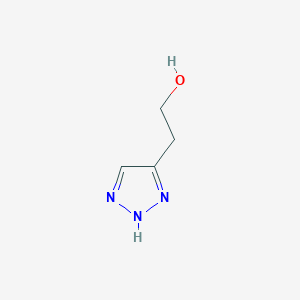
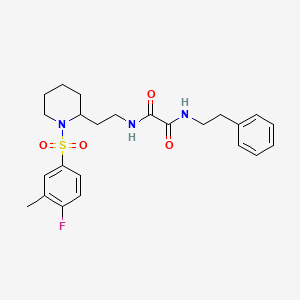

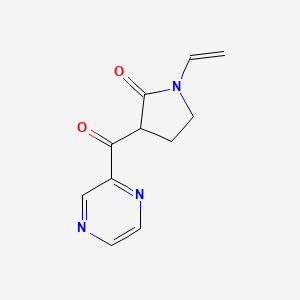

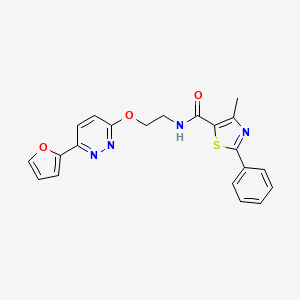
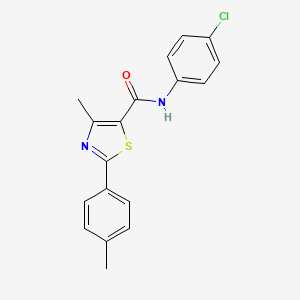
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)
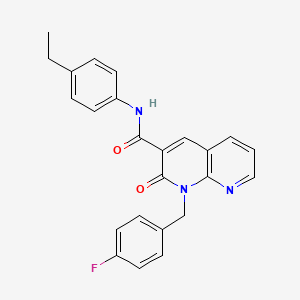

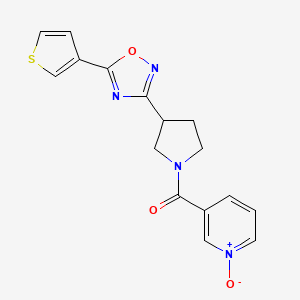
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)
![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)